

JWH 080 IUPAC name and synonyms

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Compound of Interest

Compound Name: JWH 080

Cat. No.: B158000

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JWH-080: A Technical Guide

This technical guide provides a comprehensive overview of the synthetic cannabinoid JWH-080, including its chemical identity, pharmacological properties, and associated experimental methodologies. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity

JWH-080 is a naphthoylindole-based synthetic cannabinoid. Its systematic IUPAC name is (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.^[1]

Synonyms and Identifiers:

Identifier	Value
Common Name	JWH-080
Synonyms	JWH 080, JWH080 ^[1]
CAS Number	210179-44-5 ^[1]
Molecular Formula	C ₂₄ H ₂₃ NO ₂ ^[1]
Molecular Weight	357.45 g/mol ^[1]

Pharmacological Data

JWH-080 is a potent agonist for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with a notable selectivity for the CB2 receptor.^[1]

Binding Affinity:

The following table summarizes the reported binding affinities (K_i) of JWH-080 for human cannabinoid receptors.

Receptor	K_i (nM)	Selectivity
CB1	8.9 ± 1.8	CB2 (4x) ^[1]
CB2	2.21 ± 1.30	

Experimental Protocols

The following sections detail the methodologies for the synthesis and pharmacological characterization of JWH-080 and related compounds.

Synthesis of Naphthoylindoles (General Procedure)

A general synthesis for N-alkyl-3-naphthoylindoles, such as JWH-080, typically involves a two-step process. The following is a representative protocol adapted from the synthesis of similar JWH compounds.

Step 1: Acylation of Indole

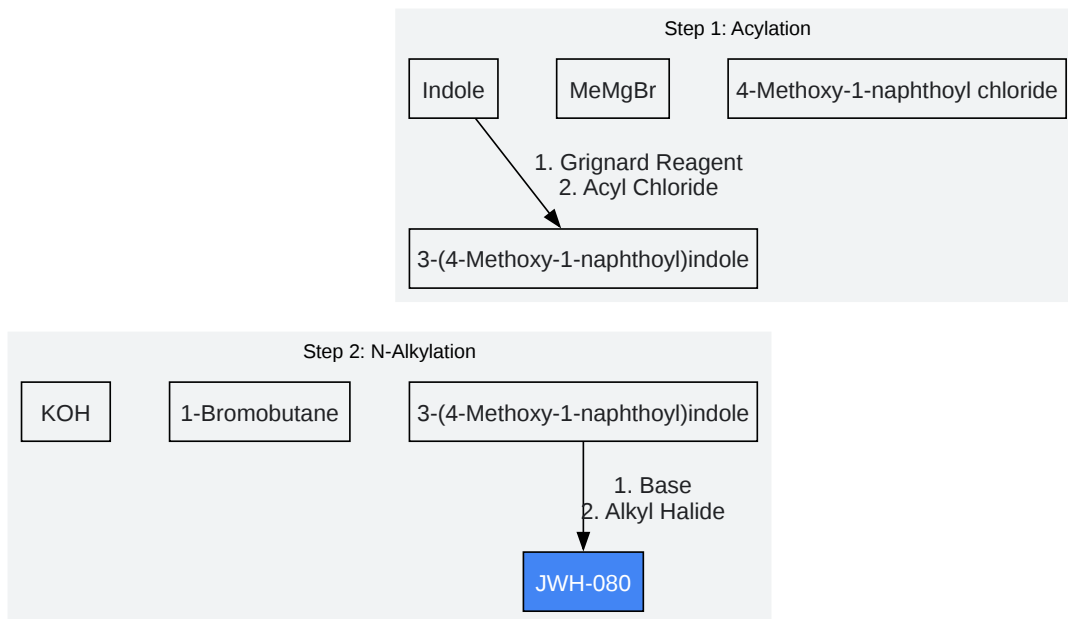
- Indole is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
- The solution is cooled in an ice bath, and a Grignard reagent (e.g., methylmagnesium bromide) is added dropwise to form the indole-magnesium bromide salt.
- A solution of the desired acyl chloride (in this case, 4-methoxynaphthalene-1-carbonyl chloride) in the same solvent is then added to the reaction mixture.
- The reaction is allowed to proceed, typically with warming to room temperature and then refluxing, to yield the 3-naphthoylindole intermediate.

- The product is isolated and purified using standard techniques such as extraction and column chromatography.

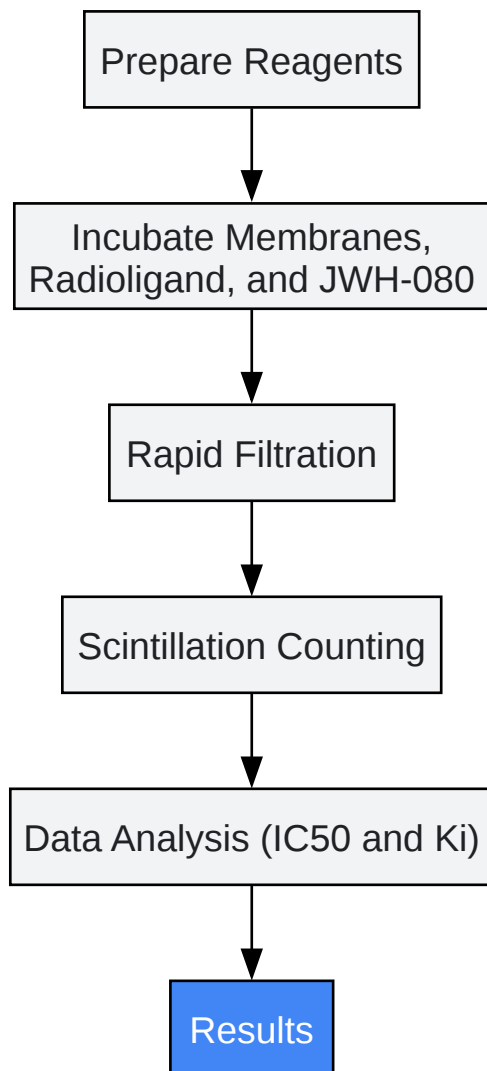
Step 2: N-Alkylation

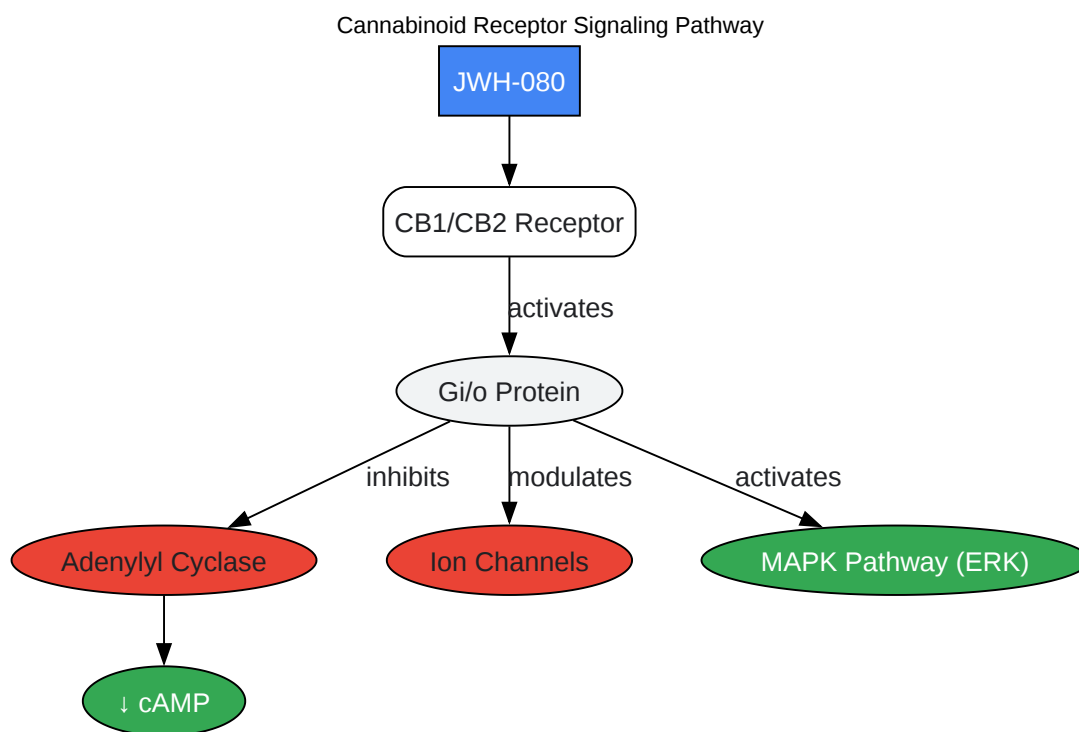
- The 3-naphthoylindole intermediate is dissolved in a suitable solvent (e.g., dimethylformamide).
- A base (e.g., potassium hydroxide) is added to the solution to deprotonate the indole nitrogen.
- The appropriate alkyl halide (for JWH-080, 1-bromobutane) is added, and the mixture is heated to facilitate the alkylation reaction.
- The final product, (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone, is then isolated and purified.

General Synthesis of JWH-080



Radioligand Binding Assay Workflow





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References

- 1. List of JWH cannabinoids - Wikipedia [en.wikipedia.org]

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